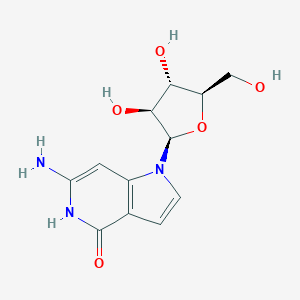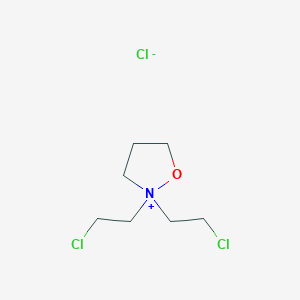
2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.
Mechanism Of Action
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.
Biochemical And Physiological Effects
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.
Advantages And Limitations For Lab Experiments
One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.
Scientific Research Applications
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.
properties
CAS RN |
101670-72-8 |
|---|---|
Product Name |
2,2-Bis(2-chloroethyl)isoxazolidinium chloride |
Molecular Formula |
C7H14Cl3NO |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
InChI Key |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Canonical SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
synonyms |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
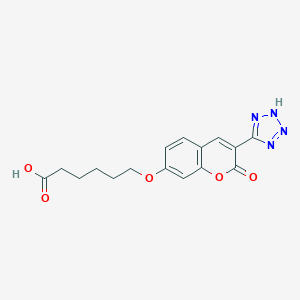
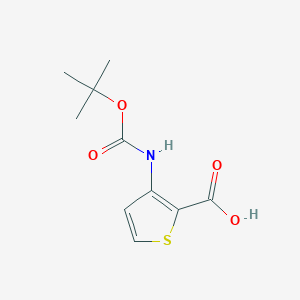


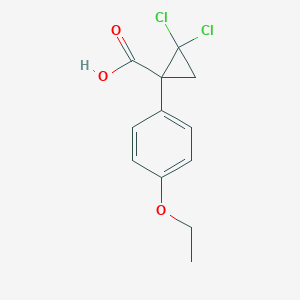
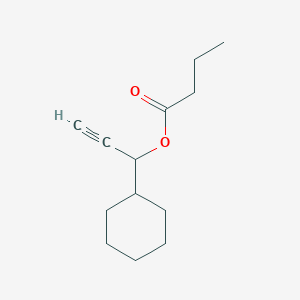
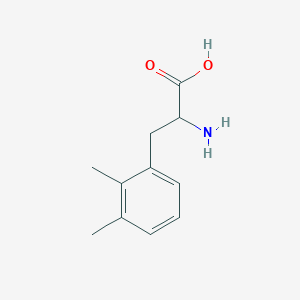
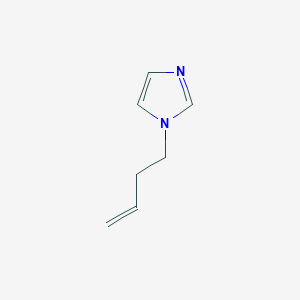
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)


